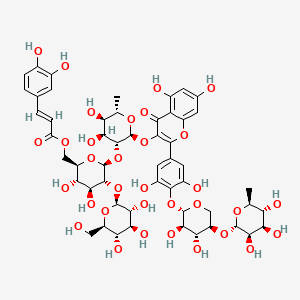
Montbretin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モンブレチンAは、観賞植物のモンブレチア(クロコスミア×クロコスミアフロラ)の球根に見られる特殊な植物代謝産物です。 これは、強力で特異的なヒト膵臓α-アミラーゼ阻害作用で知られている複雑なアシル化フラボノール配糖体であり、2型糖尿病や肥満の治療のための有望な候補となっています .
2. 製法
合成経路と反応条件: モンブレチンAは、フラボノール前駆体のミリストシンから始まる一連の酵素反応によって合成されます。 生合成には、UDP-グリコシルトランスフェラーゼなどの特定の酵素によって触媒される、グリコシル化とアシル化を含むいくつかのステップが含まれます . 最後のステップでは、フラボノールコアの特定の位置に二糖残基が添加されます .
工業的生産方法: モンブレチンAの工業的生産は、その複雑な構造と天然源の入手可能性が限られているため、困難です。 ニコチアナ・ベンタミアなどの植物の代謝工学が、必要な生合成遺伝子を導入することで、モンブレチンAの収量を増やすために研究されています .
準備方法
Synthetic Routes and Reaction Conditions: Montbretin A is synthesized through a series of enzymatic reactions starting from the flavonol precursor myricetin. The biosynthesis involves several steps, including glycosylation and acylation, catalyzed by specific enzymes such as UDP-glycosyltransferases . The final steps involve the addition of disaccharide moieties at specific positions on the flavonol core .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the limited availability of the natural source. Metabolic engineering of plants like Nicotiana benthamiana has been explored to increase the yield of this compound by introducing the necessary biosynthetic genes .
化学反応の分析
反応の種類: モンブレチンAは、グリコシル化、アシル化、加水分解など、さまざまな化学反応を起こします。 これらの反応は、その生合成と修飾に不可欠です .
一般的な試薬と条件: モンブレチンAの生合成には、フラボノール配糖体4'-O-キシロシルトランスフェラーゼやフラボノール配糖体1,4-ラムノシルトランスフェラーゼなどの特定の酵素が関与しています . これらの酵素は、制御された条件下でフラボノールコアに糖残基を付加します。
主要な生成物: これらの反応から生成される主要な生成物には、中間配糖体と、その独特のアシル化フラボノール構造で特徴付けられる最終的なモンブレチンA分子が含まれます .
4. 科学研究への応用
モンブレチンAは、特に化学、生物学、医学、工業の分野で、重要な科学研究への応用を持っています。 ヒト膵臓α-アミラーゼの強力な阻害作用は、2型糖尿病や肥満の治療薬開発のための貴重な化合物となっています . さらに、そのユニークな構造と生合成経路は、植物の代謝と、貴重な天然物の生産のための代謝工学の可能性に関する洞察を提供しています .
科学的研究の応用
Structural Insights
The structural analysis of Montbretin A reveals that it contains a myricetin core glycosylated at specific positions. The key structural features include:
- Myricetin core : The flavonol backbone that provides the basis for binding.
- Glycosidic linkages : These enhance its solubility and interaction with the enzyme.
- Caffeic acid moiety : This component is essential for establishing strong hydrogen bonds with the catalytic residues of α-amylase .
Synthesis and Analog Development
Recent research has focused on synthesizing simplified analogs of this compound to enhance its efficacy and specificity. Studies have demonstrated that these analogs exhibit competitive inhibition properties with improved binding affinities (e.g., Ki=60 to 70 nM) compared to the original compound . This line of research is significant as it opens pathways for developing more effective therapeutic agents based on the this compound scaffold.
Clinical Trials and Therapeutic Potential
This compound is currently undergoing clinical evaluation as a treatment for diabetes. A Phase 1 clinical trial has been initiated to assess its safety and efficacy in humans, particularly in comparison to existing treatments such as acarbose, which can cause undesirable side effects . Preliminary studies in diabetic rat models have shown that orally administered MbA effectively lowers blood glucose levels without significant adverse effects .
Summary of Research Findings
作用機序
類似化合物との比較
モンブレチンAは、ヒト膵臓α-アミラーゼの特異的な阻害作用と、その複雑なアシル化構造により、フラボノール配糖体の中でユニークです . 類似の化合物には、カエムフェロール配糖体やミリストシン配糖体などの他のフラボノール配糖体があり、構造的に類似していますが、生物学的活性と標的特異性が異なります .
類似化合物のリスト:
- カエムフェロール配糖体
- ミリストシン配糖体
- ケルセチン配糖体
特性
分子式 |
C53H64O33 |
|---|---|
分子量 |
1229.1 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C53H64O33/c1-15-31(62)37(68)42(73)50(77-15)81-28-14-76-49(41(72)35(28)66)83-45-23(59)8-18(9-24(45)60)44-46(36(67)30-22(58)10-19(55)11-25(30)79-44)84-52-47(39(70)32(63)16(2)78-52)86-53-48(85-51-43(74)38(69)33(64)26(12-54)80-51)40(71)34(65)27(82-53)13-75-29(61)6-4-17-3-5-20(56)21(57)7-17/h3-11,15-16,26-28,31-35,37-43,47-60,62-66,68-74H,12-14H2,1-2H3/b6-4+/t15-,16-,26+,27+,28+,31-,32-,33+,34+,35-,37+,38-,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1 |
InChIキー |
FHVDXUPJFGRQLV-OWPXYNISSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC(=C(C=C8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=C(C=C(C=C3O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC6C(C(C(C(O6)C)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC(=C(C=C8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
同義語 |
montbretin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















